1,2-Didehydrocryptotanshinone

Description

The exact mass of the compound 1,2-Didehydrocryptotanshinone is 294.125594432 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Didehydrocryptotanshinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Didehydrocryptotanshinone including the price, delivery time, and more detailed information at info@benchchem.com.

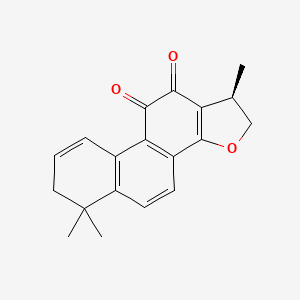

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1,6,6-trimethyl-2,7-dihydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h4-7,10H,8-9H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSJUZYYCHNUSC-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C=CCC4(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C=CCC4(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345579 | |

| Record name | (1R)-1,6,6-Trimethyl-2,7-dihydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891854-92-5 | |

| Record name | (1R)-1,6,6-Trimethyl-2,7-dihydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling 1,2-Didehydrocryptotanshinone: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Didehydrocryptotanshinone is a lipophilic diterpenoid and a structural analogue of cryptotanshinone (B1669641), one of the key bioactive constituents isolated from the roots of Salvia miltiorrhiza Bunge, a plant widely used in traditional Chinese medicine. This technical guide provides a comprehensive overview of the natural source, isolation, and purification of 1,2-didehydrocryptotanshinone, tailored for professionals in the fields of natural product chemistry, pharmacology, and drug development. While specific detailed protocols for 1,2-didehydrocryptotanshinone are not extensively documented in publicly available literature, this guide synthesizes the established methodologies for the extraction and separation of the broader class of tanshinones, providing a robust framework for its isolation.

Natural Source

The primary and confirmed natural source of 1,2-didehydrocryptotanshinone is the dried root of Salvia miltiorrhiza Bunge , also known as Danshen. This plant is a member of the Lamiaceae family and is native to China and Japan. The roots of S. miltiorrhiza are rich in a variety of bioactive compounds, which are broadly classified into two major groups: the water-soluble phenolic acids and the fat-soluble tanshinones. 1,2-Didehydrocryptotanshinone belongs to the latter group. While other Salvia species, such as Salvia glutinosa, are known to contain tanshinones, S. miltiorrhiza remains the most significant and commercially utilized source.

General Isolation and Purification Workflow

The isolation of 1,2-didehydrocryptotanshinone from Salvia miltiorrhiza follows a multi-step process involving extraction, fractionation, and chromatographic purification. The general workflow is outlined below.

Caption: General workflow for the isolation of 1,2-didehydrocryptotanshinone.

Experimental Protocols

The following protocols are based on established methods for the isolation of major tanshinones from Salvia miltiorrhiza and can be adapted for the targeted isolation of 1,2-didehydrocryptotanshinone.

Preparation of Crude Extract

This initial step aims to extract the lipophilic compounds, including tanshinones, from the dried plant material.

Methodology:

-

Grinding: The dried roots of Salvia miltiorrhiza (1 kg) are powdered to a coarse consistency to increase the surface area for solvent penetration.

-

Solvent Extraction: The powdered root material is subjected to reflux extraction with 95% ethanol (B145695) at a solid-to-liquid ratio of 1:10 (w/v). The extraction is performed for 2 hours and repeated twice to ensure maximum yield.[1]

-

Concentration: The ethanol extracts are combined, filtered, and then concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a crude extract rich in tanshinones.[1]

Enrichment of Tanshinones using Macroporous Adsorption Resin Chromatography

This step serves to separate the target tanshinones from more polar impurities.

Methodology:

-

Resin Selection and Preparation: D101 macroporous adsorption resin is commonly used for the enrichment of tanshinones. The resin is pre-treated according to the manufacturer's instructions, typically involving washing with ethanol and then water.

-

Column Packing and Equilibration: The pre-treated resin is packed into a glass column and equilibrated by passing deionized water through it.

-

Sample Loading: The crude extract is redissolved in an appropriate solvent and loaded onto the equilibrated column.

-

Elution: The column is first washed with deionized water to remove highly polar impurities. Subsequently, a stepwise gradient of ethanol is used for elution. A common protocol involves washing with 45% ethanol to remove some impurities, followed by elution of the tanshinone-rich fraction with 90% ethanol.[1]

-

Fraction Collection and Concentration: The 90% ethanol eluate, containing the enriched tanshinones, is collected and concentrated under vacuum.

| Parameter | Value/Condition | Reference |

| Resin Type | D101 Macroporous Adsorption Resin | [1] |

| Wash Solvent | Deionized Water, 45% Ethanol | [1] |

| Elution Solvent | 90% Ethanol | [1] |

Purification by Semi-Preparative High-Performance Liquid Chromatography (HPLC)

The final step involves the separation of individual tanshinones from the enriched fraction to obtain pure 1,2-didehydrocryptotanshinone.

Methodology:

-

Column and Mobile Phase Selection: A reversed-phase C18 column is typically used for the separation of tanshinones. The mobile phase often consists of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water, sometimes with the addition of a small amount of acid (e.g., acetic acid) to improve peak shape.

-

Isocratic or Gradient Elution: Depending on the complexity of the mixture, either an isocratic (constant mobile phase composition) or a gradient (changing mobile phase composition) elution can be employed.

-

Sample Injection and Fraction Collection: The concentrated tanshinone-enriched fraction is dissolved in a suitable solvent (e.g., methanol) and injected onto the semi-preparative HPLC system. Fractions are collected based on the retention time of the target compound, which would be determined through analytical HPLC and comparison with a reference standard if available.

-

Purity Analysis: The purity of the isolated 1,2-didehydrocryptotanshinone is assessed using analytical HPLC.

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Methanol/Water or Acetonitrile/Water |

| Detection | UV-Vis (typically around 254 nm or 270 nm) |

Quantitative Data

| Compound | Purity (%) | Reference |

| Dihydrotanshinone (B163075) I | 96.2 | |

| Tanshinone I | 97.1 | |

| Cryptotanshinone | 96.3 | |

| Tanshinone IIA | 98.6 |

Biological Activity and Signaling Pathways (Hypothesized)

The biological activities of 1,2-didehydrocryptotanshinone have not been extensively studied. However, based on its structural similarity to other well-researched tanshinones like cryptotanshinone and dihydrotanshinone I, it is plausible that it may exhibit similar pharmacological effects, such as anti-inflammatory, antioxidant, and anticancer properties. The signaling pathways modulated by these related compounds are depicted below and may offer potential avenues for investigating the mechanism of action of 1,2-didehydrocryptotanshinone.

Potential Anti-Inflammatory Signaling Pathway

Caption: Hypothesized anti-inflammatory action via NF-κB pathway inhibition.

Potential Anticancer Signaling Pathway

Caption: Hypothesized anticancer effect through PI3K/Akt pathway inhibition.

Conclusion

1,2-Didehydrocryptotanshinone is a naturally occurring tanshinone found in the roots of Salvia miltiorrhiza. Its isolation can be achieved through a systematic approach involving solvent extraction, enrichment using macroporous resin chromatography, and final purification by semi-preparative HPLC. While further research is needed to elucidate its specific biological activities and mechanisms of action, the established knowledge of related tanshinones provides a strong foundation for future investigations into the therapeutic potential of this compound. The protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to isolate and study 1,2-didehydrocryptotanshinone.

References

Unveiling the Bioactive Landscape of Salvia miltiorrhiza: A Technical Guide to Cryptotanshinone

A Note on the Target Compound: Initial searches for "1,2-Didehydrocryptotanshinone" within the context of Salvia miltiorrhiza did not yield specific findings regarding its discovery, isolation, or documented biological activities. The compound is referenced as a structural analogue of Cryptotanshinone, a major and extensively studied bioactive constituent of Salvia miltiorrhiza. This guide will, therefore, focus on the wealth of scientific data available for Cryptotanshinone, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.

Salvia miltiorrhiza, commonly known as Danshen, is a staple in traditional Chinese medicine, revered for its therapeutic properties in treating cardiovascular and cerebrovascular diseases. The medicinal efficacy of this plant is largely attributed to a class of lipophilic diterpenoids known as tanshinones. Among these, Cryptotanshinone stands out for its significant pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects. This guide delves into the technical aspects of Cryptotanshinone, from its quantification in its natural source to its molecular mechanisms of action.

Quantitative Analysis of Cryptotanshinone in Salvia miltiorrhiza

The concentration of Cryptotanshinone in Salvia miltiorrhiza can vary depending on factors such as the plant's origin, cultivation conditions, and the extraction method employed. High-performance liquid chromatography (HPLC) is a commonly used technique for the precise quantification of this compound.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| HPLC with Fluorescence Detection | Danshen (Salvia miltiorrhiza) | 3.3 nM | Not Specified | [1] |

| UPLC-MS/MS | Salvia miltiorrhiza decoction pieces, dripping pill, injection, and tablets | 0.003–0.135 ng/mL | 0.010–0.450 ng/mL | [2] |

Experimental Protocols

Isolation and Purification of Cryptotanshinone

A systematic approach for the simultaneous isolation and purification of major tanshinones, including Cryptotanshinone, from Salvia miltiorrhiza has been developed, yielding high-purity compounds suitable for pharmacological studies.

Methodology:

-

Extraction: The dried roots of Salvia miltiorrhiza are extracted with 95% ethanol (B145695).

-

Macroporous Adsorption Resin Chromatography: The crude extract is subjected to chromatography on a D101 macroporous adsorption resin column.

-

Stepwise Elution: The column is eluted with successively increasing concentrations of ethanol (0%, 45%, and 90%) to fractionate the components. The 90% ethanol eluent is enriched with total tanshinones.

-

Semi-preparative HPLC: The tanshinone-rich fraction is further purified by semi-preparative high-performance liquid chromatography (HPLC) with a dynamic axial compression (DAC) system to yield individual high-purity tanshinones, including Cryptotanshinone.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is employed.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of methanol (B129727) and water, often with the addition of a small percentage of acetic acid to improve peak shape. A common isocratic mobile phase is methanol:water (80:20) containing 0.5% acetic acid.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: Cryptotanshinone can be detected at approximately 254 nm.

-

Quantification: A calibration curve is generated using a certified reference standard of Cryptotanshinone at various concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Signaling Pathways Modulated by Cryptotanshinone

Cryptotanshinone exerts its diverse pharmacological effects by modulating several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.

Anti-inflammatory Signaling Pathway

Cryptotanshinone has been shown to exhibit anti-inflammatory effects by targeting pathways such as the Toll-like receptor 4 (TLR4) signaling cascade.

Caption: Cryptotanshinone's anti-inflammatory mechanism.

Anticancer Signaling Pathways

The anticancer activity of Cryptotanshinone is attributed to its ability to interfere with multiple signaling pathways crucial for tumor cell survival and proliferation.[3][4]

Caption: Key signaling pathways targeted by Cryptotanshinone in cancer cells.

Conclusion

Cryptotanshinone, a prominent bioactive compound from Salvia miltiorrhiza, continues to be a subject of intense research due to its wide spectrum of pharmacological activities. The detailed methodologies for its isolation and quantification, coupled with a growing understanding of its modulation of critical signaling pathways, underscore its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational overview for professionals in the field, aiming to facilitate further exploration into the therapeutic applications of this remarkable natural product.

References

- 1. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Tanshinones in Danshen (Salvia miltiorrhiza) by High-Performance Liquid Chromatography with Fluorescence Detection after pre-Column Derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Tanshinones

For Researchers, Scientists, and Drug Development Professionals

Overview of Biological Activities

Tanshinones exhibit a broad spectrum of pharmacological activities, primarily attributed to their anti-inflammatory, antioxidant, and anti-cancer properties.[3][4] These compounds modulate numerous cellular processes, making them promising candidates for drug development.

-

Anticancer Effects : Tanshinones are potent cytotoxic agents against a multitude of cancer cell lines.[2] Their mechanisms include inducing apoptosis and autophagy, inhibiting cell proliferation and metastasis, and regulating the cell cycle.[5][6]

-

Cardiovascular Protection : These compounds have been extensively studied for their beneficial effects on the cardiovascular system.[3] They contribute to the reduction of myocardial infarct size, prevention of atherosclerosis, and improvement of cardiac function through anti-inflammatory, anti-oxidative, and vasodilatory actions.[3][7]

-

Neuroprotective Effects : Tanshinones, particularly T-IIA and CT, have shown promise in mitigating neuronal damage.[8][9] They protect against oxidative stress, inflammation, and apoptosis in neuronal cells, suggesting therapeutic potential for conditions like stroke and Alzheimer's disease.[8][9]

-

Anti-inflammatory and Antioxidant Activities : A core mechanism underlying the diverse bioactivities of tanshinones is their ability to suppress inflammatory responses and combat oxidative stress. They modulate key signaling pathways such as NF-κB, Nrf2, and MAPK to exert these effects.[3][10]

Quantitative Data on Biological Activity

The following tables summarize the in vitro cytotoxic and biological efficacy of key tanshinones across various experimental models.

Table 1: Anticancer Activity (IC50 Values)

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

| Tanshinone I | K562 (Leukemia) | 1.11 | [6] |

| KB/VCR (Oral Carcinoma) | 0.51 | [6] | |

| A549 (Lung Cancer) | >40 | [6] | |

| PC3 (Prostate Cancer) | >40 | [6] | |

| Tanshinone IIA | MCF-7 (Breast Cancer) | 16.97 | [11] |

| HeLa (Cervical Cancer) | 17.55 | [11] | |

| HepG2 (Liver Cancer) | 1.63 (as part of a derivative) | [12] | |

| Cryptotanshinone (B1669641) | HeLa (Cervical Cancer) | >25 | [11] |

| MCF-7 (Breast Cancer) | >25 | [11] | |

| Dihydrotanshinone | SGC7901 (Gastric Cancer) | Significantly higher cytotoxicity than other tanshinones | [13] |

| MGC803 (Gastric Cancer) | Significantly higher cytotoxicity than other tanshinones | [13] |

Table 2: Other Key Biological Activities

| Compound | Activity | Model | Effective Concentration/Dose | Key Findings | Reference |

| Tanshinone I | Antioxidant | H9c2 Cardiomyocytes | Pretreatment | Attenuated t-BHP-induced necroptosis | [14] |

| Tanshinone IIA | Neuroprotection | MCAO Rats (Stroke Model) | 3 and 9 mg/kg (i.v.) | Reduced infarct volume and neurological deficit | [15] |

| Tanshinone IIA | Anti-inflammatory | LPS-activated Macrophages | Not specified | Inhibited iNOS gene expression and NO production | [16] |

| Cryptotanshinone | Anti-inflammatory | LPS-stimulated RAW264.7 Macrophages | Pretreatment | Inhibited PI3K/AKT, NF-κB, and MAPK signaling | [17] |

| Cryptotanshinone | Neuroprotection | OGD/R Hippocampal Neurons | Not specified | Improved cell viability and reduced LDH leakage | [8] |

Key Experimental Protocols

To ensure the reproducibility and further investigation of the reported bioactivities, this section details the methodologies for several key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is fundamental for assessing the cytotoxic effects of tanshinones on cancer cell lines.

-

Cell Culture : Cancer cells (e.g., MCF-7, HeLa) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment : Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the tanshinone compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation : After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 4 hours.

-

Formazan (B1609692) Solubilization : The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.

Western Blotting for Protein Expression Analysis

Western blotting is employed to investigate the effect of tanshinones on the expression levels of key proteins in signaling pathways.

-

Protein Extraction : Cells or tissues are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting : The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., p-PI3K, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.[18] After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software.

In Vivo Model of Neuropathic Pain

This protocol is used to assess the anti-inflammatory and analgesic effects of tanshinones.[19]

-

Animal Model : A chronic constriction injury (CCI) model of neuropathic pain is induced in rats by loosely ligating the sciatic nerve.[19]

-

Drug Administration : Cryptotanshinone is administered orally to the rats.[19]

-

Behavioral Testing : Pain behaviors are assessed by measuring the paw withdrawal mechanical threshold (PWMT) and thermal withdrawal latency (TWL).[19]

-

Biochemical Analysis : After the experiment, spinal cord tissue is collected. Enzyme-linked immunosorbent assay (ELISA) is used to measure the levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[19] Quantitative real-time PCR (qRT-PCR) and Western blotting are performed to analyze the expression and phosphorylation of proteins in the PI3K/Akt signaling pathway.[19]

Signaling Pathways and Mechanisms of Action

Tanshinones exert their biological effects by modulating a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.

Anti-inflammatory and Neuroprotective Pathways of Cryptotanshinone

Cryptotanshinone has been shown to attenuate inflammatory responses in microglial cells and protect neurons by activating the Nrf2/HO-1 pathway, which is regulated by PI3K/Akt signaling.[10] It also inhibits pro-inflammatory signaling through the TLR4/MyD88, NF-κB, and MAPK pathways.[17]

Caption: Cryptotanshinone's anti-inflammatory and neuroprotective signaling pathways.

Anticancer Signaling Pathway of Tanshinone IIA

Tanshinone IIA exerts its anticancer effects through multiple mechanisms, including the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, and the induction of apoptosis via the intrinsic mitochondrial pathway.[5][18]

Caption: Tanshinone IIA's anticancer mechanism via PI3K/Akt inhibition and apoptosis induction.

Cardiovascular Protective Pathway of Tanshinone I

Tanshinone I protects cardiovascular cells from injury by activating the prosurvival Akt/Nrf2 signaling pathway, which enhances the antioxidant response, and by inhibiting necroptosis, a form of programmed necrosis, through the suppression of the RIP1/RIP3/MLKL pathway.[14]

Caption: Tanshinone I's cardioprotective effects via Akt/Nrf2 activation and necroptosis inhibition.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Recent insights into the biological activities and drug delivery systems of tanshinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unveiling the Mechanism of Protective Effects of Tanshinone as a New Fighter Against Cardiovascular Diseases: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tanshinone IIA: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]

- 7. Cardiovascular actions and therapeutic potential of tanshinone IIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Tanshinone IIA: A phytochemical as a promising drug candidate for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cryptotanshinone Attenuates Inflammatory Response of Microglial Cells via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological activity study of tanshinone I-pyridinium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. explorationpub.com [explorationpub.com]

- 14. Tanshinone I exerts cardiovascular protective effects in vivo and in vitro through inhibiting necroptosis via Akt/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway [frontiersin.org]

- 16. Tanshinone IIA: A Promising Natural Cardioprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cryptotanshinone from Salvia miltiorrhiza Bunge (Danshen) inhibited inflammatory responses via TLR4/MyD88 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]

- 19. Antinociceptive and anti-inflammatory effects of cryptotanshinone through PI3K/Akt signaling pathway in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncharted Territory: The Therapeutic Potential of 1,2-Didehydrocryptotanshinone Remains Largely Unexplored

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the therapeutic effects of 1,2-Didehydrocryptotanshinone. While its structural similarity to the well-researched compound Cryptotanshinone (B1669641) suggests potential biological activity, dedicated studies on its specific pharmacological properties, mechanisms of action, and experimental protocols are currently unavailable in the public domain.

Initial investigations into the scientific landscape for 1,2-Didehydrocryptotanshinone have yielded minimal specific data. The compound is identified as a structural analogue of Cryptotanshinone (CT), a major bioactive component isolated from the medicinal plant Salvia miltiorrhiza Bunge (Danshen).[1] However, beyond its chemical structure and classification, there is a notable absence of in-depth research into its potential therapeutic applications.

This scarcity of information precludes the development of a detailed technical guide as initially requested. Key components such as quantitative data on efficacy, detailed experimental methodologies for its evaluation, and established signaling pathways it may modulate are not documented in the available scientific literature.

A Viable Alternative: In-Depth Technical Guide on Cryptotanshinone

Given the lack of specific data for 1,2-Didehydrocryptotanshinone, we propose a comprehensive technical guide on the closely related and extensively studied compound, Cryptotanshinone . This alternative would allow for a thorough exploration of a compound with a similar chemical backbone and a wealth of available data, fulfilling the core requirements of the original request.

Cryptotanshinone has been the subject of numerous studies, revealing a broad spectrum of therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2][3] A technical guide on Cryptotanshinone would include:

-

Quantitative Data Presentation: Summarized in structured tables for clear comparison of its efficacy in various experimental models.

-

Detailed Experimental Protocols: Methodologies for key in vitro and in vivo assays cited in the literature.

-

Mandatory Visualizations: Graphviz diagrams illustrating the well-documented signaling pathways modulated by Cryptotanshinone.

The following sections provide a sample of the in-depth content that could be developed for a technical guide on Cryptotanshinone.

Potential Therapeutic Effects of Cryptotanshinone

Cryptotanshinone has demonstrated significant potential in several therapeutic areas:

-

Oncology: It has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including breast cancer.[2] Its anti-cancer effects are mediated through the modulation of multiple signaling pathways such as PI3K/Akt/mTOR and JAK/STAT.[3][4]

-

Inflammation: Cryptotanshinone exhibits potent anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways like NF-κB.[3]

-

Neuroprotection: Studies have indicated its neuroprotective effects in models of neurodegenerative diseases, potentially through the activation of the Nrf2/HO-1 pathway.[4][5]

Key Signaling Pathways Modulated by Cryptotanshinone

Cryptotanshinone exerts its therapeutic effects by modulating a complex network of intracellular signaling pathways.

Experimental Protocols for Assessing Cryptotanshinone Activity

A comprehensive guide would provide detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of Cryptotanshinone (e.g., 0, 5, 10, 20, 40 µM) for 24, 48, and 72 hours.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control group.

We recommend proceeding with the development of a detailed technical guide on Cryptotanshinone to provide valuable insights for researchers, scientists, and drug development professionals. This approach ensures a data-rich and comprehensive resource based on a robust body of scientific evidence.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. A review of the biological activity and pharmacology of cryptotanshinone, an important active constituent in Danshen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of cryptotanshinone and 1,2-dihydrotanshinone I against MPTP induced mouse model of Parkinson’s disease [agris.fao.org]

1,2-Didehydrocryptotanshinone as a Structural Analogue of Cryptotanshinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptotanshinone (B1669641), a major lipophilic diterpenoid quinone isolated from the root of Salvia miltiorrhiza Bunge (Danshen), has garnered significant scientific interest due to its diverse and potent pharmacological activities.[1] Its structural analogue, 1,2-didehydrocryptotanshinone, presents a subject of scientific inquiry, although it is notably less studied. This technical guide provides a comprehensive overview of cryptotanshinone, including its physicochemical properties, biological activities, and relevant experimental protocols. While direct comparative data for 1,2-didehydrocryptotanshinone is scarce in publicly available literature, this document will present the available information for this analogue and highlight the current knowledge gaps, thereby identifying areas for future research.

Physicochemical Properties

A clear understanding of the physicochemical properties of these analogues is fundamental for their development as therapeutic agents.

| Property | Cryptotanshinone | 1,2-Didehydrocryptotanshinone |

| IUPAC Name | (R)-1,2,6,7,8,9-hexahydro-1,6,6-trimethyl-phenanthro[1,2-b]furan-10,11-dione | Information not available |

| CAS Number | 35825-57-1 | 891854-92-5 |

| Molecular Formula | C19H20O3 | C19H18O3 |

| Molecular Weight | 296.36 g/mol | 294.34 g/mol [2] |

| Appearance | Red powder | Information not available |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Information not available |

Biological Activities and Signaling Pathways

Cryptotanshinone has been extensively studied for its therapeutic potential in a variety of diseases. The biological activities of 1,2-didehydrocryptotanshinone, however, remain largely unexplored.

Cryptotanshinone

Cryptotanshinone exhibits a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.[1]

Anti-Cancer Activity: Cryptotanshinone has demonstrated potent growth-inhibitory effects across various cancer cell lines.[1] Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. A key signaling pathway modulated by cryptotanshinone is the PI3K/Akt/mTOR pathway , which is crucial for cell proliferation and survival.

Figure 1: Simplified mTOR signaling pathway showing the inhibitory action of Cryptotanshinone.

Anti-Inflammatory Activity: Cryptotanshinone has been shown to exert anti-inflammatory effects by modulating various signaling pathways, including the NF-κB and MAPK pathways.[3]

Neuroprotective Effects: Studies have suggested that cryptotanshinone possesses neuroprotective properties, potentially through its antioxidant and anti-inflammatory activities.[1]

1,2-Didehydrocryptotanshinone

Specific biological activities and the mechanisms of action for 1,2-didehydrocryptotanshinone are not well-documented in the available scientific literature. Further research is required to elucidate its pharmacological profile.

Pharmacokinetics

The pharmacokinetic properties of a compound are critical for its development as a drug.

| Parameter | Cryptotanshinone | 1,2-Didehydrocryptotanshinone |

| Oral Bioavailability | Low[4] | Information not available |

| Metabolism | Information not available | Information not available |

| Excretion | Information not available | Information not available |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for advancing research in this area.

Extraction and Purification of Cryptotanshinone from Salvia miltiorrhiza

Figure 2: General workflow for the extraction and purification of Cryptotanshinone.

Methodology:

-

Extraction: The dried and powdered roots of Salvia miltiorrhiza are extracted with 95% ethanol.

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure.

-

Lyophilization: The concentrated extract is lyophilized to obtain a crude powder.

-

Chromatography: The crude extract is subjected to silica gel column chromatography to separate different fractions.

-

Purification: The fraction containing cryptotanshinone is further purified using preparative high-performance liquid chromatography (HPLC) to achieve a purity of >98%.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of the compounds and calculate their IC50 values.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., DU145, Rh30) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for mTOR Signaling Pathway

Purpose: To investigate the effect of the compounds on the expression and phosphorylation of key proteins in the mTOR signaling pathway.

Methodology:

-

Cell Treatment and Lysis: Treat cells with the test compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-mTOR, mTOR, p-S6K1, S6K1).

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

Cryptotanshinone is a well-characterized natural product with significant therapeutic potential, particularly in oncology. Its mechanisms of action, especially its inhibitory effects on the mTOR signaling pathway, are well-documented. In contrast, its structural analogue, 1,2-didehydrocryptotanshinone, remains a largely enigmatic compound.

The lack of comprehensive studies on the synthesis, biological activity, and pharmacokinetic profile of 1,2-didehydrocryptotanshinone represents a significant gap in the current scientific literature. Future research should focus on:

-

Developing an efficient and scalable synthesis for 1,2-didehydrocryptotanshinone to enable further pharmacological investigation.

-

Conducting comprehensive in vitro and in vivo studies to elucidate the biological activities of 1,2-didehydrocryptotanshinone.

-

Performing direct comparative studies between cryptotanshinone and 1,2-didehydrocryptotanshinone to understand the structure-activity relationship and identify any potential advantages of the didehydro analogue.

-

Investigating the pharmacokinetic and toxicological profiles of 1,2-didehydrocryptotanshinone.

Addressing these research questions will be crucial in determining the therapeutic potential of 1,2-didehydrocryptotanshinone and its viability as a lead compound for drug development.

References

- 1. Frontiers | A Mini-Review of the Anticancer Properties of Cryptotanshinone: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In silico comparative molecular docking analysis and analysis of the anti-inflammatory mechanisms of action of tanshinone from Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of 1,2-Didehydrocryptotanshinone Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Didehydrocryptotanshinone, a derivative of the bioactive natural product cryptotanshinone (B1669641), represents a promising yet underexplored compound in drug discovery. While direct experimental data on its biological activities are currently limited in publicly accessible literature, a comprehensive analysis of its structural analogue, cryptotanshinone, and other related tanshinones provides a strong predictive framework for its potential therapeutic applications. This technical guide consolidates the existing knowledge on the bioactivity of closely related tanshinone compounds to offer a preliminary investigation into the anticipated anti-cancer, anti-inflammatory, and neuroprotective properties of 1,2-Didehydrocryptotanshinone. All presented data, protocols, and pathways are based on these analogues and should be considered as a foundation for future targeted research on 1,2-Didehydrocryptotanshinone.

Introduction

Tanshinones, a class of abietane (B96969) diterpenes isolated from the roots of Salvia miltiorrhiza (Danshen), have been a subject of intense scientific investigation due to their broad spectrum of pharmacological activities.[1] Among these, cryptotanshinone has emerged as a particularly potent agent with well-documented anti-cancer, anti-inflammatory, and neuroprotective effects.[2] 1,2-Didehydrocryptotanshinone, as a close structural analogue, is hypothesized to share a similar, and potentially enhanced, bioactivity profile. This guide aims to provide a detailed technical overview of the foundational data that supports the rationale for investigating 1,2-Didehydrocryptotanshinone as a novel therapeutic candidate.

Predicted Bioactivity Profile of 1,2-Didehydrocryptotanshinone

Based on the extensive research conducted on cryptotanshinone and other tanshinones, 1,2-Didehydrocryptotanshinone is predicted to exhibit significant activity in the following areas:

-

Anti-Cancer Activity: Inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis.

-

Anti-Inflammatory Activity: Attenuation of inflammatory responses through the modulation of key signaling pathways and reduction of pro-inflammatory mediators.

-

Neuroprotective Activity: Protection of neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

The following sections will detail the quantitative data, experimental protocols, and signaling pathways associated with these activities as observed in its analogues.

Quantitative Bioactivity Data of Cryptotanshinone and Related Analogues

The following tables summarize the quantitative data for the bioactivity of cryptotanshinone and other relevant tanshinone analogues. This data provides a benchmark for the anticipated potency of 1,2-Didehydrocryptotanshinone.

Table 1: Anti-Cancer Activity of Tanshinone Analogues

| Compound | Cell Line | Assay | IC50 / Effect | Reference |

| Cryptotanshinone | SW620 Ad300 | MTT Assay | No significant cytotoxicity alone, but potentiated DOX cytotoxicity | [3] |

| Cryptotanshinone | Various Cancer Cell Lines | Multiple Assays | Inhibition of proliferation, migration, and invasion; induction of apoptosis | [2] |

| Dihydrotanshinone I | SW620 Ad300 | MTT Assay | No significant cytotoxicity alone, but potentiated DOX cytotoxicity | [3] |

Table 2: Anti-Inflammatory Activity of Tanshinone Analogues

| Compound | Model | Key Findings | Reference |

| Cryptotanshinone | Carrageenan-induced rat paw edema | Remarkable anti-inflammatory effect | [4] |

| Cryptotanshinone | LPS-stimulated U937 cells | Negligible effect on COX-1 and COX-2 expression | [4] |

| Cryptotanshinone | Exogenous arachidonic acid-stimulated sf-9 cells | Reduced PGE2 synthesis and ROS generation catalyzed by COX-2 | [4] |

| Cryptotanshinone | LPS-activated microglial cells | Attenuated upregulation of iNOS, COX-2, NLRP3; reduced NO and pro-inflammatory cytokines | [5] |

| Dihydrotanshinone I | In silico analysis | Predicted to have anti-inflammatory properties | [6] |

Table 3: Neuroprotective Activity of Tanshinone Analogues

| Compound | Model | Key Findings | Reference |

| Cryptotanshinone | MPTP induced mouse model of Parkinson's disease | Improved TH expression, inhibited dopaminergic cell loss, increased antioxidant enzyme activity | [7] |

| 1,2-dihydrotanshinone I | MPTP induced mouse model of Parkinson's disease | Improved TH expression, inhibited dopaminergic cell loss, increased antioxidant enzyme activity | [7] |

| Cryptotanshinone | Oxygen-glucose deprivation-induced hippocampal neurons | Improved cell viability, inhibited oxidative stress and apoptosis | [8] |

| Tanshinone IIA | Experimental model of Parkinson's disease in rats | Reduced expression of NF-ĸB and inflammatory cytokines in the hippocampus | [9] |

Experimental Protocols for Key Bioactivity Assays

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design of future studies on 1,2-Didehydrocryptotanshinone.

Anti-Cancer Assays

-

MTT Assay for Cytotoxicity:

-

Seed cancer cells (e.g., SW620 Ad300) in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound (e.g., 1,2-Didehydrocryptotanshinone) for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan (B1609692) crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Anti-Inflammatory Assays

-

Nitric Oxide (NO) Production Assay in Macrophages:

-

Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.

-

Pre-treat the cells with different concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent.

-

Determine the absorbance at 540 nm and calculate the NO concentration based on a standard curve.

-

-

Cytokine Measurement by ELISA:

-

Culture cells (e.g., THP-1 macrophages) and treat them with the test compound and an inflammatory stimulus (e.g., LPS).[10]

-

Collect the cell culture supernatant after a specified incubation period.

-

Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant, following the manufacturer's instructions.[10][11]

-

Neuroprotective Assays

-

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model:

-

Culture primary neurons (e.g., hippocampal neurons) under standard conditions.

-

To induce OGD, replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., with 95% N2 and 5% CO2) for a specific duration (e.g., 2 hours).

-

For reoxygenation, return the cells to a normoxic incubator with normal culture medium for a specified period (e.g., 24 hours).

-

Assess cell viability, apoptosis, and oxidative stress markers.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the bioactivity of cryptotanshinone and its analogues, which are likely relevant to 1,2-Didehydrocryptotanshinone.

References

- 1. Tanshinone I, tanshinone IIA, and cryptotanshinone: key bioactive components modulating vascular smooth muscle cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of the biological activity and pharmacology of cryptotanshinone, an important active constituent in Danshen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. Cryptotanshinone Attenuates Inflammatory Response of Microglial Cells via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In silico comparative molecular docking analysis and analysis of the anti-inflammatory mechanisms of action of tanshinone from Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of cryptotanshinone and 1,2-dihydrotanshinone I against MPTP induced mouse model of Parkinson’s disease [agris.fao.org]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective effects of tanshinone IIA in experimental model of Parkinson disease in rats - Arabian Journal of Chemistry [arabjchem.org]

- 10. Evaluation of the anti-inflammatory activities of tanshinones isolated from Salvia miltiorrhiza var. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antinociceptive and anti-inflammatory effects of cryptotanshinone through PI3K/Akt signaling pathway in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 1,2-Didehydrocryptotanshinone

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1,2-Didehydrocryptotanshinone is a structural analogue of cryptotanshinone (B1669641). The majority of current research has focused on cryptotanshinone and other related tanshinone compounds. This guide synthesizes the significant findings for these related molecules to present a core hypothesized mechanism of action that is likely applicable to 1,2-Didehydrocryptotanshinone.

Executive Summary

Tanshinones, a class of abietane-type diterpenoid compounds extracted from the root of Salvia miltiorrhiza Bunge, have demonstrated significant potential in oncology. Cryptotanshinone (CTS) and its analogues, including 1,2-Didehydrocryptotanshinone, are of particular interest due to their anti-proliferative, pro-apoptotic, and anti-angiogenic activities across a range of cancer types. The core mechanism of action is hypothesized to center on the direct inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This inhibition triggers a cascade of downstream effects, including cell cycle arrest, induction of mitochondria-mediated apoptosis, and modulation of cellular metabolism. Furthermore, evidence suggests the involvement of reactive oxygen species (ROS) generation and the regulation of other key signaling pathways such as PI3K/Akt/mTOR. This document provides a detailed overview of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: STAT3 Signaling Pathway Inhibition

The most robustly supported hypothesis for the anticancer activity of cryptotanshinone and its analogues is the direct inhibition of the STAT3 protein.[1] STAT3 is a transcription factor that is constitutively activated in many human cancers and plays a pivotal role in tumor cell proliferation, survival, and angiogenesis.[1][2]

The proposed mechanism involves the following key steps:

-

Inhibition of Phosphorylation: Cryptotanshinone inhibits the phosphorylation of STAT3 at the Tyr705 residue in a dose- and time-dependent manner.[2] This phosphorylation is critical for its activation.

-

Blocking Dimerization and Nuclear Translocation: By preventing phosphorylation, the formation of STAT3 homodimers is blocked.[1] This, in turn, prevents the translocation of STAT3 from the cytoplasm to the nucleus.[2][3] Computational modeling suggests that cryptotanshinone may bind directly to the SH2 domain of STAT3, which is essential for dimerization.[1]

-

Downregulation of Target Genes: With STAT3 unable to reach the nucleus and bind to DNA, the transcription of its downstream target genes is suppressed. These genes include key regulators of cell cycle progression (Cyclin D1, c-Myc), proliferation (P-AKT, HGF), and apoptosis resistance (Bcl-2, Bcl-xL, Survivin).[1][2][4]

This direct targeting of STAT3 appears to be a primary event, as inhibition of STAT3 phosphorylation occurs rapidly (within 30 minutes) and can be independent of upstream kinases like JAK2.[1]

Signaling Pathway Diagram: STAT3 Inhibition

Caption: Hypothesized inhibition of the JAK/STAT3 signaling pathway.

Induction of Apoptosis

A primary consequence of STAT3 inhibition is the induction of programmed cell death, or apoptosis. This occurs through the intrinsic (mitochondrial) pathway and may also involve caspase-independent mechanisms.

Mitochondria-Mediated Apoptosis

The suppression of anti-apoptotic proteins like Bcl-2 and Survivin, coupled with the potential induction of pro-apoptotic proteins like Bax, disrupts the mitochondrial outer membrane potential.[2][5] This leads to:

-

Loss of Mitochondrial Membrane Potential (ΔΨm): A key initiating event in the intrinsic apoptotic cascade.[6]

-

Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol.[5]

-

Caspase Activation: Cytochrome c triggers the activation of initiator caspase-9, which in turn activates executioner caspase-3.[4][5] Activated Caspase-3 is responsible for cleaving cellular substrates, leading to the morphological changes characteristic of apoptosis.[2]

ROS-Dependent Apoptosis and Autophagy

Cryptotanshinone has been shown to induce the generation of mitochondria-derived ROS.[6][7] This oxidative stress contributes to cell death through multiple avenues:

-

Direct DNA Damage: High levels of ROS can cause oxidative DNA damage, triggering apoptosis.[6]

-

Autophagy Induction: In some contexts, such as in multidrug-resistant colon cancer cells, ROS can activate the p38 MAPK-NF-κB signaling pathway, leading to autophagic cell death.[7] This suggests that the compound can overcome certain forms of drug resistance.

Signaling Pathway Diagram: Apoptosis Induction

Caption: Overview of apoptosis and autophagy induction pathways.

Quantitative Data Summary

The following tables summarize quantitative data from studies on cryptotanshinone (CTS) and dihydrotanshinone (B163075) (DHTS), structural analogues of 1,2-didehydrocryptotanshinone.

Table 1: Effects on Cell Viability and Proliferation

| Compound | Cell Line(s) | Concentration Range | Time Point(s) | Observed Effect | Citation(s) |

| DHTS | HCCLM3, SMMC7721, Hep3B | 1 - 32 µM | 12, 24, 36 h | Significant inhibition of proliferation (dose- and time-dependent) | [3] |

| DHTS | HepG2 | 5 - 160 µM | 12, 24, 36 h | Significant inhibition of proliferation (dose- and time-dependent) | [3] |

| CTS | SW620, SW620 Ad300 | 10 µM | Not specified | ~46-48% cell death | [7] |

| CTS | CCD-18Co (Normal) | 10 µM | Not specified | No significant cytotoxicity | [7] |

Table 2: Effects on Protein Expression and Activity

| Compound | Cell Line(s) | Treatment | Target Protein | Effect | Citation(s) |

| CTS | A498, 786-O, ACHN (Renal) | Dose- & time-dependent | p-STAT3 (Tyr705) | Abolished phosphorylation | [2] |

| CTS | A498, 786-O, ACHN (Renal) | Dose- & time-dependent | Total STAT3 | No effect on total protein level | [2] |

| CTS | DU145 (Prostate) | 7 µmol/L, 24 h | p-JAK2 | Inhibition (secondary effect) | [1] |

| CTS | A498 (Renal) | 48 h | P-AKT, C-MYC, Cyclin D1 | Significantly suppressed | [2] |

| CTS | A498 (Renal) | 48 h | Bcl-2, Survivin | Down-regulated | [2] |

| CTS | A498 (Renal) | 48 h | Cleaved-Caspase-3 | Elevated | [2] |

| TIIA / CTS | K562 (Leukemia) | 24 h | bcl-xL, survivin, cyclin D1 | Attenuated expression | [4] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for evaluating the mechanism of action of tanshinone compounds.

Cell Viability Assay (CCK-8/MTT)

-

Cell Seeding: Plate cells (e.g., HCCLM3, SMMC7721) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of 1,2-Didehydrocryptotanshinone in complete culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for specified time points (e.g., 12, 24, 36, 48 hours) at 37°C in a 5% CO₂ incubator.

-

Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours.

-

Absorbance Reading: For CCK-8, measure the absorbance at 450 nm using a microplate reader. For MTT, first add 150 µL of a solubilizing agent (e.g., DMSO) to each well, then measure absorbance at ~570 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank reading. Plot dose-response curves to determine the IC50 value.

Western Blotting

-

Protein Extraction: Treat cells with the compound for the desired time. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Caspase-3, Bcl-2, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ.

Apoptosis Analysis (Flow Cytometry)

-

Cell Treatment: Seed and treat cells with the compound in 6-well plates for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the samples within 1 hour using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Experimental Workflow Diagram

Caption: A generalized workflow for investigating the mechanism of action.

Conclusion

The prevailing hypothesis for the mechanism of action of 1,2-didehydrocryptotanshinone, based on extensive studies of its analogues, is the multi-faceted inhibition of cancer cell growth and survival. The primary initiating event is the suppression of the STAT3 signaling pathway, which leads to the downregulation of critical proteins involved in cell cycle progression and apoptosis resistance. This culminates in cell cycle arrest and the induction of mitochondria-mediated apoptosis. The generation of reactive oxygen species further contributes to this cytotoxic effect, potentially activating parallel cell death pathways like autophagy. These findings underscore the potential of 1,2-didehydrocryptotanshinone as a promising candidate for further preclinical and clinical investigation in cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. TanshinoneIIA and cryptotanshinone protect against hypoxia-induced mitochondrial apoptosis in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cryptotanshinone inhibits proliferation and induces apoptosis via mitochondria-derived reactive oxygen species involving FOXO1 in estrogen receptor-negative breast cancer Bcap37 cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Cryptotanshinone induces ROS-dependent autophagy in multidrug-resistant colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1,2-Didehydrocryptotanshinone for Research Applications: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Didehydrocryptotanshinone, a derivative of the bioactive natural product cryptotanshinone (B1669641), is a molecule of significant interest in medicinal chemistry and drug discovery. Its structural modification, specifically the introduction of a double bond in the A-ring, can modulate its biological activity, offering potential for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of 1,2-Didehydrocryptotanshinone for research purposes. The synthesis is achieved through the dehydrogenation of cryptotanshinone. While specific literature on the direct synthesis of 1,2-Didehydrocryptotanshinone is not abundant, a plausible and effective method involves the use of a chemical dehydrogenating agent, drawing parallels from the synthesis of similar tanshinone derivatives.

Introduction

Cryptotanshinone, a major lipophilic constituent isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), has been extensively studied for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. The synthesis of its derivatives is a key strategy to enhance its therapeutic potential and explore structure-activity relationships. 1,2-Didehydrocryptotanshinone is a structural analogue of cryptotanshinone characterized by a double bond between the C1 and C2 positions of the A-ring. This modification introduces an α,β-unsaturated ketone moiety, which is a common pharmacophore in many biologically active compounds and can influence receptor binding and metabolic stability.

Synthesis Protocol

The proposed synthesis of 1,2-Didehydrocryptotanshinone involves the dehydrogenation of commercially available or extracted cryptotanshinone. A common and effective reagent for such transformations is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

Materials and Reagents

-

Cryptotanshinone (starting material)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Anhydrous 1,4-dioxane (B91453) (or other suitable aprotic solvent like benzene (B151609) or toluene)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

-

Dichloromethane

-

Methanol

-

Argon or Nitrogen gas

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

Experimental Procedure

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cryptotanshinone (1.0 equivalent) in anhydrous 1,4-dioxane under an inert atmosphere (argon or nitrogen).

-

Reagent Addition: To the stirred solution, add a solution of DDQ (1.1 to 1.5 equivalents) in anhydrous 1,4-dioxane dropwise at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 101 °C for 1,4-dioxane) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is then purified by column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The fractions containing the desired product (as identified by TLC) are collected and combined.

-

Isolation and Characterization: The solvent is removed from the combined fractions under reduced pressure to yield 1,2-Didehydrocryptotanshinone as a solid. The structure and purity of the final product should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for the preparation of 1,2-Didehydrocryptotanshinone.

Data Presentation

| Parameter | Expected Value |

| Starting Material | Cryptotanshinone |

| Reagent | DDQ |

| Solvent | 1,4-Dioxane |

| Reaction Time | 4 - 12 hours |

| Yield | 70 - 90% |

| Purity (by HPLC) | > 95% |

| ¹H NMR | Consistent with proposed structure |

| ¹³C NMR | Consistent with proposed structure |

| Mass Spectrometry (m/z) | [M+H]⁺ consistent with C₁₉H₁₈O₃ |

Research Applications and Relevant Signaling Pathways

1,2-Didehydrocryptotanshinone, as a derivative of cryptotanshinone, is anticipated to exhibit a range of biological activities relevant to drug discovery. The introduction of the α,β-unsaturated ketone moiety may enhance its activity in several signaling pathways implicated in cancer, inflammation, and cardiovascular diseases.

Potential Signaling Pathways of Interest:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Tanshinones are known to modulate the MAPK pathway, which is crucial for cell proliferation, differentiation, and apoptosis. The α,β-unsaturated ketone in 1,2-Didehydrocryptotanshinone could potentially interact with key kinases in this pathway, such as ERK, JNK, and p38.

-

PI3K/Akt Signaling Pathway: This pathway is central to cell survival and growth. Cryptotanshinone and its analogues have been shown to influence the phosphorylation status of Akt, thereby affecting downstream cellular processes.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: The NF-κB pathway is a key regulator of inflammation. The electrophilic nature of the α,β-unsaturated ketone could potentially inhibit NF-κB activation by targeting critical cysteine residues in the IKK complex or NF-κB proteins themselves.

Diagram of a Potential Signaling Pathway Interaction

Caption: Potential interactions of 1,2-Didehydrocryptotanshinone with key signaling pathways.

Conclusion

The synthesis of 1,2-Didehydrocryptotanshinone via the dehydrogenation of cryptotanshinone presents a straightforward and efficient method for obtaining this valuable research compound. The protocols and application notes provided herein offer a solid foundation for researchers to produce this molecule and investigate its biological properties. Further studies are warranted to fully elucidate its mechanism of action and therapeutic potential in various disease models. Researchers are encouraged to meticulously document their experimental data to contribute to the growing body of knowledge on this promising class of compounds.

Application Notes and Protocols for 1,2-Didehydrocryptotanshinone in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 1,2-Didehydrocryptotanshinone, a bioactive compound with significant potential in pharmacological research, particularly in oncology. The following protocols and data have been synthesized from published literature to facilitate its application in a cell culture setting. For the purpose of these protocols, data and methodologies associated with its close analogue, Cryptotanshinone (B1669641) (CPT), are utilized due to the limited specific data on 1,2-Didehydrocryptotanshinone and their structural and functional similarities.

Introduction

1,2-Didehydrocryptotanshinone is a derivative of cryptotanshinone, a natural product extracted from the roots of Salvia miltiorrhiza Bunge (Danshen). Cryptotanshinone has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1] Its anti-cancer properties are attributed to its ability to inhibit cell proliferation, induce apoptosis, and trigger cell cycle arrest in various cancer cell lines.[2] Mechanistically, cryptotanshinone has been shown to modulate several key signaling pathways, including the JAK2/STAT3, PI3K/AKT, and mTOR pathways.[1]

Data Presentation: In Vitro Efficacy of Cryptotanshinone

The following table summarizes the half-maximal inhibitory concentration (IC50) values of cryptotanshinone in various human cancer cell lines, providing a reference for determining effective concentrations for in vitro experiments.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |

| DU145 | Prostate Carcinoma | ~3.5 | 48 hours |

| Rh30 | Rhabdomyosarcoma | ~5.1 | 48 hours |

| U-2 OS | Osteosarcoma | 3.83 ± 0.49 | 24 hours |

| U-2 OS | Osteosarcoma | 1.99 ± 0.37 | 48 hours |

| HeLa | Cervical Cancer | 15.48 ± 0.98 | Not Specified |

| STAT3-dependent cells | Various | ~7.0 (GI50) | Not Specified |

Data compiled from multiple sources.[3][4]

Experimental Protocols

Preparation of 1,2-Didehydrocryptotanshinone Stock Solution

Materials:

-

1,2-Didehydrocryptotanshinone (or Cryptotanshinone) powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Due to its poor aqueous solubility, 1,2-Didehydrocryptotanshinone should be dissolved in a suitable organic solvent.[4][5] DMSO is a common choice for in vitro studies.

-

Prepare a high-concentration stock solution, for example, 20 mM, by dissolving the appropriate amount of the compound in DMSO.

-

Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term use.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Cell Culture and Maintenance

Materials:

-

Appropriate cancer cell line (e.g., DU145, Rh30)

-

Complete growth medium (e.g., RPMI 1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture cells in T-75 flasks with the appropriate complete growth medium.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

When cells reach 80-90% confluency, subculture them.

-

To subculture, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of 1,2-Didehydrocryptotanshinone on cancer cells.

Materials:

-

Cells in culture

-

96-well plates

-

1,2-Didehydrocryptotanshinone stock solution

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. The optimal seeding density depends on the cell line's growth rate and should be determined empirically.[2][6]

-

Incubate the plate overnight to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 1,2-Didehydrocryptotanshinone stock solution in complete growth medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment dose) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

After the incubation with MTT, carefully remove the medium.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the control group.

-

Plot the cell viability against the compound concentration to determine the IC50 value.

-

Visualization of Pathways and Workflows

Signaling Pathways Modulated by Cryptotanshinone

Caption: Key signaling pathways inhibited by 1,2-Didehydrocryptotanshinone.

Experimental Workflow for Cell Viability Assay

Caption: Step-by-step workflow for the MTT cell viability assay.

References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Influence of Selected Factors on the Aqueous Cryptotanshinone Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Application Notes and Protocols for In Vitro Efficacy Testing of 1,2-Didehydrocryptotanshinone